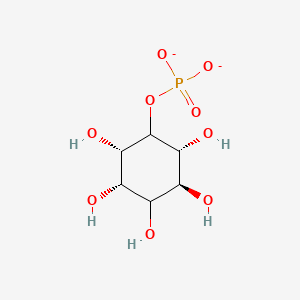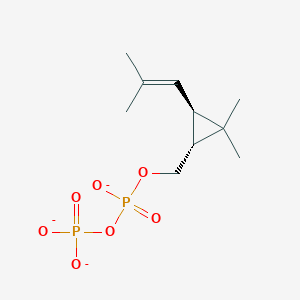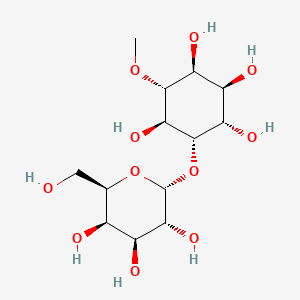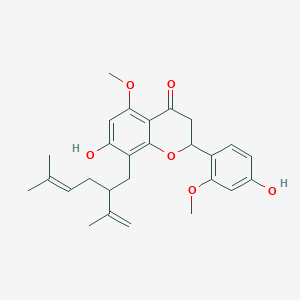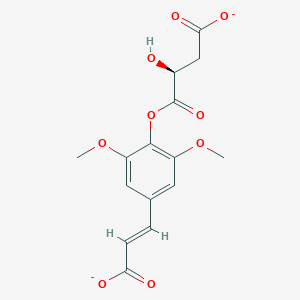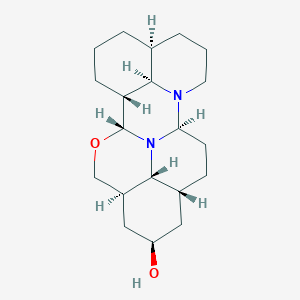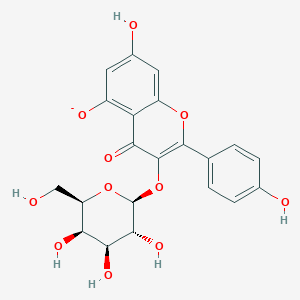
kaempferol 3-O-beta-D-galactoside(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kaempferol 3-O-beta-D-galactoside(1-) is an organic anion obtained by selective deprotonation of the 7-hydroxy group of kaempferol 3-O-beta-D-galactoside; major species at pH 7.3. It is a conjugate base of a kaempferol 3-O-beta-D-galactoside.
Wissenschaftliche Forschungsanwendungen
Protective Effects on Liver and Anti-inflammatory Properties
A study by Zang et al. (2018) explored the protective effects of kaempferol galactoside components against liver injury induced by carbon tetrachloride in mice. The findings suggested that these components, including kaempferol 3-O-galactoside, could prevent increases in liver damage markers and reduce oxidative stress and inflammation, indicating potential benefits for liver health and oxidative stress-related diseases (Zang, Hashimoto, Yu, & Igarashi, 2018).
Antioxidant and Anticancer Effects
Kaempferol and its glycoside derivatives, including kaempferol 3-O-beta-D-galactoside, have been shown to modulate the activity of etoposide, a chemotherapy drug, in HL-60 cells (human promyelocytic leukemia cells). Kluska et al. (2021) demonstrated that kaempferol could increase the sensitivity of these cancer cells to etoposide, potentially enhancing the drug's anticancer efficacy. The study also highlighted kaempferol's role in reducing free radicals generated by etoposide, suggesting antioxidative properties (Kluska et al., 2021).
Osteoblastic Differentiation and Bone Health
Research by Guo et al. (2012) found that kaempferol could induce osteoblastic differentiation in cultured rat osteoblasts through estrogen receptor signaling. This flavonoid's ability to simulate osteogenic enzymes and genes suggests its potential in promoting bone health and possibly in the treatment of osteoporosis (Guo, Choi, Zheng, Chen, Dong, Wang, Vollmer, Lau, & Tsim, 2012).
Enzymatic Production and Bioactivity
A study by Han et al. (2017) on the enzymatic production of astragalin galactosides, closely related to kaempferol galactosides, demonstrated the potential for bioconversion of flavonoids into more soluble and bioactive forms. This research highlights the broader applications of kaempferol 3-O-beta-D-galactoside and similar compounds in enhancing solubility and bioactivity through enzymatic modification (Han et al., 2017).
Eigenschaften
Produktname |
kaempferol 3-O-beta-D-galactoside(1-) |
|---|---|
Molekularformel |
C21H19O11- |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-5-olate |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/p-1/t13-,15+,17+,18-,21+/m1/s1 |
InChI-Schlüssel |
JPUKWEQWGBDDQB-DTGCRPNFSA-M |
Isomerische SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)[O-])OC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




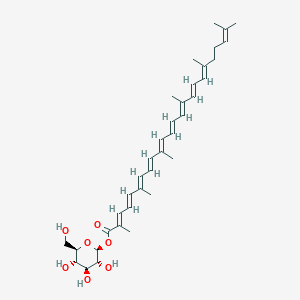
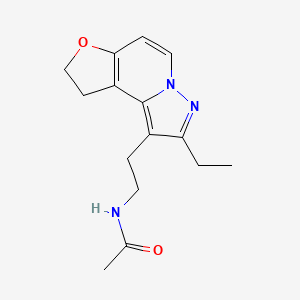
![3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione](/img/structure/B1265053.png)
![carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1265054.png)
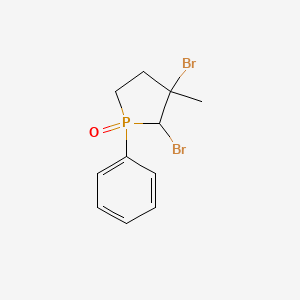
![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)
